molecular formula C27H23NO7S B043237 (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate CAS No. 57944-10-2

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate

Cat. No.: B043237
CAS No.: 57944-10-2
M. Wt: 505.5 g/mol
InChI Key: CKTMVNDDGTXBJC-UHFFFAOYSA-N
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Description

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate is a complex organic compound with the molecular formula C27H23NO7S and a molecular weight of 505.5 g/mol. This compound is characterized by its unique structure, which includes multiple benzoyloxy groups and a carbamothioyl group attached to an oxolane ring.

Chemical Reactions Analysis

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups, often facilitated by catalysts or specific reaction conditions.

Scientific Research Applications

This compound has various applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve complex binding interactions and conformational changes in the target molecules .

Comparison with Similar Compounds

(3,4-Dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate can be compared with other similar compounds, such as:

  • 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide
  • Tri-O-benzoyl-D-2,5-anhydro-allonothioic acid amide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications .

Properties

IUPAC Name

(3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO7S/c28-24(36)23-22(35-27(31)19-14-8-3-9-15-19)21(34-26(30)18-12-6-2-7-13-18)20(33-23)16-32-25(29)17-10-4-1-5-11-17/h1-15,20-23H,16H2,(H2,28,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTMVNDDGTXBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C(=S)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408604
Record name (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57944-10-2
Record name NSC326395
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dibenzoyloxy-5-carbamothioyloxolan-2-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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